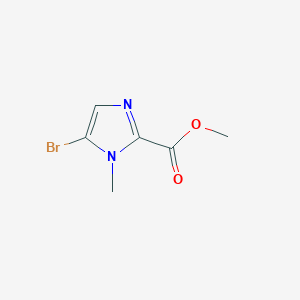

Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate

Description

Properties

IUPAC Name |

methyl 5-bromo-1-methylimidazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2/c1-9-4(7)3-8-5(9)6(10)11-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWHNRIBGQHOUPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of 1-methyl-1H-imidazole-2-carboxylic Acid

The starting point for synthesizing methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate is often the corresponding 1-methyl-1H-imidazole-2-carboxylic acid. Esterification is a critical step to convert the acid into the methyl ester form.

- Method : Direct esterification of 1-methyl-1H-imidazole-2-carboxylic acid with methanol under acidic conditions or via activation with reagents such as p-toluenesulfonyl chloride (p-TsCl) in pyridine and methanol or tert-butanol.

- Typical Conditions : Reaction at room temperature or slight heating overnight.

- Yield : Esterification yields are generally high (around 70-80%) when optimized.

This step ensures the carboxylic acid is converted into a more reactive and isolable ester intermediate for subsequent bromination.

Bromination at the 5-Position of the Imidazole Ring

Selective bromination at the 5-position of the imidazole ring is essential to introduce the bromo substituent.

- Reagents : N-Bromosuccinimide (NBS) is commonly used as the brominating agent.

- Catalysts/Initiators : Azobisisobutyronitrile (AIBN) can be used to initiate radical bromination.

- Solvent : Carbon tetrachloride (CCl4) or other inert solvents.

- Conditions : Heating at around 60 °C overnight.

- Outcome : High regioselectivity for the 5-position bromination with yields up to 90-92%.

This method efficiently converts methyl 1-methyl-1H-imidazole-2-carboxylate into this compound.

Alternative Approach via Bromination of Esterified Imidazole Derivatives

An alternative reported method involves:

- Starting from tert-butyl 1-methyl-1H-imidazole-5-carboxylate.

- Bromination with NBS and AIBN to yield tert-butyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate.

- This intermediate can be converted to the methyl ester by transesterification or further functionalization.

This approach allows for flexible substitution at the 2-position after bromination, enabling diverse functional group incorporation.

One-Pot Heterocyclization and Subsequent Hydrolysis

A one-pot synthesis method reported for related imidazole carboxylate derivatives involves:

- Heterocyclization of substituted nitrobenzoates with brominated hydroxy-methoxybenzaldehydes in the presence of sodium dithionite (Na2S2O4) in dimethyl sulfoxide (DMSO) at elevated temperatures (~90 °C).

- Followed by base hydrolysis using sodium hydroxide in ethanol or water to yield the corresponding carboxylic acid or ester derivatives.

- This method is efficient for fused benzimidazole derivatives but demonstrates the utility of sodium dithionite-mediated heterocyclization for brominated imidazole systems.

While this method is more complex and suited for fused systems, it illustrates alternative synthetic routes involving brominated imidazole carboxylates.

Hydrolysis and Purification Steps

For esters prepared via bromination or heterocyclization, hydrolysis to the acid or further functionalization may be required.

- Hydrolysis : Treatment with aqueous sodium hydroxide solution at room temperature or reflux in ethanol-water mixtures.

- Extraction and Purification : Post-reaction workup involves solvent extraction (e.g., ethyl acetate), pH adjustment with hydrochloric acid, drying over anhydrous sodium sulfate, and chromatographic purification.

- These steps yield high purity this compound or related derivatives.

Summary Table of Key Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Esterification | 1-methyl-1H-imidazole-2-carboxylic acid, MeOH, acid catalyst or p-TsCl/pyridine/MeOH | 70-80 | Converts acid to methyl ester |

| 2 | Bromination | NBS, AIBN, CCl4, 60 °C, overnight | 90-92 | Selective bromination at 5-position |

| 3 | Alternative bromination | NBS, AIBN, tert-butyl ester, CCl4, 60 °C | 90-92 | On tert-butyl ester intermediate |

| 4 | One-pot heterocyclization | Na2S2O4, DMSO, 90 °C; base hydrolysis with NaOH | Not specified | For fused imidazole derivatives |

| 5 | Hydrolysis & purification | NaOH (10%), EtOH, extraction, drying | High | Converts esters to acids or purifies product |

Research Findings and Practical Considerations

- Bromination with NBS in the presence of AIBN is a well-established, high-yielding method for selective halogenation of imidazole derivatives.

- Esterification under mild conditions preserves the imidazole ring and allows for subsequent functionalization.

- The bromine-lithium exchange on the brominated ester enables further substitution at the 2-position, expanding the synthetic utility of the compound.

- Purification by chromatography and careful control of pH during extraction ensures high purity of the final product.

- Alternative synthesis via heterocyclization broadens the scope but is more complex and less direct for simple this compound preparation.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The imidazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.

Coupling Reactions: The compound can participate in coupling reactions with other aromatic or heteroaromatic compounds to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.

Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are used under controlled conditions.

Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like Suzuki or Heck coupling partners are common.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazoles, while coupling reactions can produce biaryl or heteroaryl derivatives .

Scientific Research Applications

Pharmaceutical Applications

Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate plays a crucial role in the synthesis of various pharmaceutical agents. Its applications include:

- Synthesis of Antitumor Agents : The compound is used as an intermediate in the development of phosphatidylinositol-3-kinase (PI3K) inhibitors, which are important in cancer therapy. PI3K is involved in cell growth and metabolism, making its inhibitors potential candidates for antitumor drugs .

- Development of Anti-inflammatory Drugs : Modifications of this compound can lead to the synthesis of calcium release-activated calcium (CRAC) channel inhibitors. These inhibitors are being studied for their potential in treating conditions such as rheumatoid arthritis and asthma by regulating calcium release in cells .

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics .

Agrochemical Applications

The compound is also significant in the field of agrochemicals:

- Pesticide Development : this compound is utilized as a precursor in synthesizing various pesticides. Its structure allows for modifications that enhance the efficacy and selectivity of these agrochemicals against pests while minimizing environmental impact .

Chemical Synthesis

In addition to its pharmaceutical and agrochemical applications, this compound serves as a versatile building block in organic synthesis:

- Formation of Complex Molecules : The compound can undergo various chemical transformations, including nucleophilic substitutions and cyclization reactions, facilitating the construction of complex molecular architectures necessary for drug discovery .

Case Study 1: Synthesis of PI3K Inhibitors

A study demonstrated the successful synthesis of a novel PI3K inhibitor using this compound as an intermediate. The synthesized compound showed significant inhibitory activity against cancer cell lines, indicating its potential therapeutic application.

Case Study 2: Development of CRAC Channel Inhibitors

Research focused on modifying this compound to create CRAC channel inhibitors. The resulting compounds exhibited promising results in preclinical trials for treating inflammatory diseases.

Mechanism of Action

The mechanism of action of methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets. The bromine atom and the imidazole ring play crucial roles in binding to enzymes or receptors, modulating their activity . The exact pathways depend on the specific application and the target molecule .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Table 1: Key Structural and Molecular Properties of Comparable Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituent Positions | Purity (%) |

|---|---|---|---|---|---|

| Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate* | Not explicitly provided | C₇H₇BrN₂O₂ | ~233.04 (inferred) | 1-N-methyl, 2-COOCH₃, 5-Br | N/A |

| Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate | 865798-15-8 | C₈H₉BrN₂O₂ | 245.07 | 1-N-methyl, 2-COOCH₂CH₃, 5-Br | 95% |

| Ethyl 5-bromo-1H-imidazole-2-carboxylate | 944900-49-6 | C₆H₇BrN₂O₂ | 219.04 | 1-N-H, 2-COOCH₂CH₃, 5-Br | N/A |

| Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate | 120781-02-4 | C₇H₇BrN₂O₂ | 233.04 | 1-N-methyl, 5-COOCH₃, 2-Br | N/A |

| Ethyl 2-bromo-1-ethyl-5-methyl-1H-imidazole-4-carboxylate | 1566317-81-4 | C₁₀H₁₃BrN₂O₂ | 273.13 | 1-N-ethyl, 4-COOCH₂CH₃, 2-Br, 5-CH₃ | N/A |

*Inferred data based on ethyl analog (CAS 865798-15-8) and molecular formula adjustment.

Key Observations:

Ester Group Influence :

- The ethyl ester variant (CAS 865798-15-8) has a higher molecular weight (245.07 vs. ~233.04) and likely slower hydrolysis kinetics compared to the methyl ester derivative due to steric and electronic effects .

- Methyl esters generally exhibit higher reactivity in nucleophilic substitution or hydrolysis reactions than ethyl esters, making the methyl derivative more suitable for transient intermediates in synthetic pathways.

Substituent Position Isomerism: Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate (CAS 120781-02-4) is a positional isomer with bromine and carboxylate groups swapped.

N1-Substituent Effects :

- The absence of the N1-methyl group in Ethyl 5-bromo-1H-imidazole-2-carboxylate (CAS 944900-49-6) increases the nitrogen's nucleophilicity, making it more reactive toward alkylation or protonation compared to N1-methylated analogs .

Benzotriazole vs.

Physicochemical and Reactivity Comparison

Table 2: Reactivity and Stability Trends

| Property | This compound | Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate | Ethyl 2-bromo-1-ethyl-5-methyl-1H-imidazole-4-carboxylate |

|---|---|---|---|

| Hydrolysis Rate (ester) | High (methyl ester) | Moderate (ethyl ester) | Moderate (ethyl ester) |

| Bromine Reactivity | High (para to carboxylate) | High | Moderate (steric hindrance from 5-CH₃) |

| Steric Hindrance | Moderate (N1-CH₃) | Moderate | High (N1-CH₂CH₃, 5-CH₃) |

- Bromine Reactivity : The 5-bromo substituent in the target compound is positioned para to the electron-withdrawing carboxylate group, which may polarize the C-Br bond, enhancing its suitability for palladium-catalyzed cross-coupling reactions .

- Stability: The N1-methyl group in the target compound reduces nitrogen’s nucleophilicity, improving stability under acidic or alkylating conditions compared to non-methylated analogs like CAS 944900-49-6 .

Biological Activity

Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an imidazole ring, which is a five-membered heterocyclic structure commonly found in biologically active compounds. The presence of a bromine atom and a carboxylate group enhances its reactivity and potential for interaction with biological targets.

The biological activity of this compound is primarily attributed to its structural components:

- Imidazole Ring : This moiety is known for its ability to interact with various enzymes and receptors, influencing their activity.

- Bromine Atom : The bromine atom can participate in nucleophilic substitution reactions, potentially altering the compound's binding affinity for biological targets.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that imidazole derivatives, including this compound, possess antibacterial properties against both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Properties

Preliminary research suggests that this compound may have anticancer effects. It has been studied for its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies demonstrate significant cytotoxicity against various cancer cell lines, indicating its potential as a lead compound for cancer drug development .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with related compounds is useful:

| Compound | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| This compound | Moderate | High | Potential lead for drug development |

| Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate | Low | Moderate | Similar structure but lower activity |

| 5-Chloro-1-methyl-1H-imidazole | High | Low | Chlorine atom alters reactivity |

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Antimicrobial Screening : A study evaluated the antimicrobial efficacy of various imidazole derivatives, including this compound, showing promising results against pathogens such as Staphylococcus aureus and Escherichia coli .

- Cytotoxicity Assays : In vitro assays demonstrated that this compound could reduce cell viability in cancer cell lines by over 50% at concentrations below 20 μM, highlighting its potential as an anticancer agent .

- Mechanistic Studies : Further investigations into its mechanism revealed that the compound induces apoptosis in cancer cells through caspase activation pathways, suggesting a targeted approach to cancer treatment .

Q & A

Q. What synthetic routes are optimal for preparing Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate, and how can reaction yields be improved?

The synthesis of substituted imidazole derivatives often involves cyclocondensation of appropriate precursors. For example, brominated imidazoles like 4-bromo-5-chloro-2-phenyl-1H-benzo[d]imidazole (yield: 73%) were synthesized via nucleophilic substitution and cyclization under reflux using acetic acid as a solvent . To optimize yields for this compound:

- Key parameters : Temperature control (60–80°C), solvent selection (polar aprotic solvents like DMF or THF), and stoichiometric ratios of brominating agents (e.g., NBS or Br₂).

- Catalysts : Lewis acids like ZnCl₂ or FeCl₃ can enhance regioselectivity for bromination at the 5-position of the imidazole ring .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- ¹H NMR : Signals for the methyl group at N1 (~δ 3.7–3.9 ppm), the ester methyl group (~δ 3.8–4.0 ppm), and aromatic protons (δ 7.3–8.3 ppm) are diagnostic. For example, in 4-bromo-5-chloro-2-phenyl-1H-benzo[d]imidazole , aromatic protons appear at δ 7.36–8.35 ppm .

- FTIR : Stretching vibrations for C=O (ester) at ~1700 cm⁻¹, C-Br at ~590 cm⁻¹, and C=N (imidazole ring) at ~1610 cm⁻¹ confirm functional groups .

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) and fragmentation patterns (e.g., loss of COOCH₃) validate the molecular formula.

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

The 5-bromo group acts as a site for Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, brominated imidazoles undergo Pd-catalyzed cross-coupling with aryl boronic acids to introduce aryl/heteroaryl groups . Key considerations:

- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) with K₂CO₃ in toluene/ethanol.

- Protecting groups : The methyl ester at C2 may require protection (e.g., silylation) to prevent side reactions during coupling .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound to biological targets like EGFR?

- Molecular Docking : Software like AutoDock Vina can simulate interactions between the compound and EGFR’s kinase domain. For example, 2-phenyl-1H-benzo[d]imidazole derivatives showed binding energies of −8.2 to −9.6 kcal/mol via hydrophobic interactions and hydrogen bonding with residues like Met793 and Thr854 .

- ADMET Analysis : Tools like SwissADME predict pharmacokinetic properties (e.g., logP = 2.5–3.0 for optimal membrane permeability) and toxicity risks (e.g., Ames test for mutagenicity) .

Q. What crystallographic strategies resolve structural ambiguities in brominated imidazole derivatives?

- Single-crystal X-ray diffraction : Use SHELX programs for structure refinement. For instance, 4-bromo-2-(5-bromothiophen-2-yl)-1-[(5-bromothiophen-2-yl)methyl]-5,6-dimethyl-1H-benzimidazole was solved with SHELXL-2018, achieving an R-factor of 0.056 .

- ORTEP-3 : Generate thermal ellipsoid plots to visualize disorder in substituents (e.g., bromine atoms) and validate bond lengths/angles .

Q. How do electronic effects of the bromine and ester groups impact the compound’s stability under acidic/basic conditions?

- Acidic conditions : The ester group hydrolyzes to carboxylic acid (e.g., in HCl/THF), while the bromine remains inert.

- Basic conditions : The methyl ester undergoes saponification (e.g., NaOH/MeOH) to form carboxylate salts. Stability studies via HPLC (C18 column, acetonitrile/water mobile phase) quantify degradation products .

Q. What contradictions exist in reported synthetic yields for similar bromo-imidazole derivatives, and how can they be addressed?

Discrepancies in yields (e.g., 50–80%) arise from variations in bromination efficiency and purification methods. For example:

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

- Substituent effects : Introducing electron-withdrawing groups (e.g., -NO₂ at C4) increases electrophilicity, enhancing interactions with biological targets.

- Bioisosteric replacement : Replace the ester group with amides (e.g., -CONH₂) to improve metabolic stability, as seen in EGFR inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.